![molecular formula C14H10ClN2O2- B14515778 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate CAS No. 62513-09-1](/img/structure/B14515778.png)
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group bonded to an ethylideneamino moiety, which is further substituted with a 2-chloroanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-chloroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This Schiff base is then reacted with a phenolate ion under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenolates, depending on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the chloroanilino group can engage in hydrophobic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- 2-ETHOXYETHYL 3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Uniqueness
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenolate moiety allows for unique interactions with biological targets, while the chloroanilino group provides additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62513-09-1 |
|---|---|
Fórmula molecular |
C14H10ClN2O2- |
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
2-[[2-(2-chloroanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-1-2-6-11(10)17-14(19)9-16-12-7-3-4-8-13(12)18/h1-9,18H,(H,17,19)/p-1 |
Clave InChI |
UCVHLAWNUWVJRK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C=NC2=CC=CC=C2[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
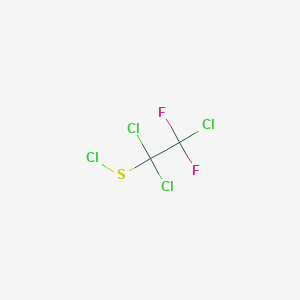



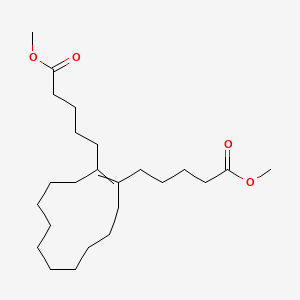
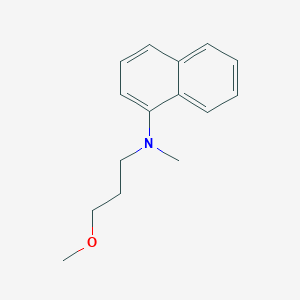


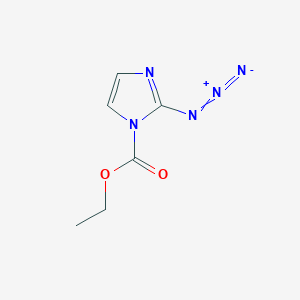

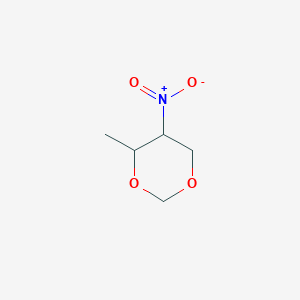
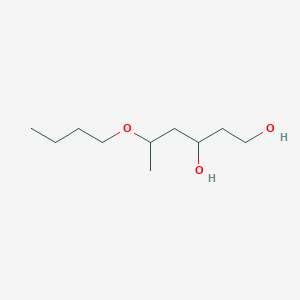
silane](/img/structure/B14515770.png)
